molecular formula C10H15N3O3S B2839425 N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide CAS No. 1903058-58-1

N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide

Cat. No.: B2839425
CAS No.: 1903058-58-1
M. Wt: 257.31
InChI Key: JJNNUTJUIQUANM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a sulfonamide group at position 1 and a pyridin-3-yloxy moiety at position 2. The N,N-dimethylation of the sulfonamide nitrogen enhances lipophilicity and may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

N,N-dimethyl-3-pyridin-3-yloxyazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-12(2)17(14,15)13-7-10(8-13)16-9-4-3-5-11-6-9/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNNUTJUIQUANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate alkylating agent to form the pyridin-3-yloxy intermediate.

    Azetidine Ring Formation: The pyridin-3-yloxy intermediate is then reacted with an azetidine precursor under suitable conditions to form the azetidine ring.

    Sulfonamide Formation: Finally, the azetidine derivative is treated with a sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and sulfonamide moieties in the compound are susceptible to oxidation under controlled conditions:

  • Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the azetidine ring, forming sulfoxide or sulfone derivatives .

  • Potassium permanganate (KMnO₄) selectively oxidizes the pyridinyloxy group, yielding pyridine N-oxide derivatives .

Key Conditions :

ReagentTemperatureSolventMajor Product
H₂O₂ (30%)/AcOH60°CEthanolAzetidine sulfoxide derivative
KMnO₄ (0.1 M)RTH₂O/THFPyridine N-oxide analog

Reduction Reactions

Reductive modifications target the sulfonamide and heterocyclic systems:

  • Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide group to a secondary amine .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming a piperidine derivative .

Example Reaction Pathway :

text
N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide + LiAlH₄ (THF, reflux) → N-methyl-3-(pyridin-3-yloxy)azetidine

Yield : 58–72% .

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitutions due to strain-induced reactivity:

  • Halogenation : Treatment with SOCl₂ replaces the sulfonamide group with chloride, forming 3-(pyridin-3-yloxy)azetidine-1-chloride .

  • Amination : Reaction with ammonia in DMF replaces the dimethylsulfonamide group with an amine .

Comparative Reactivity :

Substrate PositionReagentProductRate Constant (k, s⁻¹)
Azetidine C-1SOCl₂Chloride derivative2.3 × 10⁻³
Azetidine C-3NH₃ (excess)Primary amine analog1.1 × 10⁻⁴

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura Reaction : The pyridine ring undergoes aryl boronic acid coupling at the 4-position using Pd(PPh₃)₄ and K₂CO₃ .

  • Buchwald-Hartwig Amination : Introduces aryl amines at the azetidine nitrogen with Pd₂(dba)₃ and Xantphos .

Optimized Conditions :

Reaction TypeCatalystLigandYield (%)
Suzuki-MiyauraPd(PPh₃)₄None82
Buchwald-HartwigPd₂(dba)₃Xantphos68

Biological Activity Correlations

Structural modifications directly impact antimicrobial efficacy:

  • Chlorination at the pyridine 4-position enhances activity against S. aureus (MIC = 18 μM) .

  • Ethoxymethyl substitution on the azetidine improves solubility while retaining potency (IC₅₀ = 0.042 μM against h-NAAA) .

Structure-Activity Trends :

Modification SiteFunctional GroupBioactivity (MIC/IC₅₀)
Pyridine C-4-ClMIC = 18 μM (Gram+)
Azetidine N-1-SO₂NHCH₃IC₅₀ = 0.33 μM (NAAA)

Stability and Degradation

The compound degrades under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 1M): Cleaves the sulfonamide bond, yielding pyridin-3-ol and azetidine fragments .

  • Basic Hydrolysis (NaOH, 0.1M): Degrades the azetidine ring via ring-opening .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide serves as an important building block in organic synthesis. Its structural features allow for the creation of more complex molecules, which can be utilized in various chemical applications. The compound can undergo several types of reactions, including:

  • Oxidation : Facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Utilizing reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Nucleophilic substitution with halogenated derivatives under basic conditions.

These reactions enable the formation of diverse derivatives that can be tailored for specific applications in research and industry.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential bioactivity against various pathogens and cancer cells. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting a possible role for this compound in developing new antimicrobial agents . Furthermore, its anticancer properties are being explored, with preliminary results indicating effectiveness against specific cancer cell lines.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. This modulation can lead to various therapeutic outcomes, making it a candidate for further pharmacological studies.

Medical Applications

Therapeutic Potential
Given its biological activity, this compound is being investigated for therapeutic uses. Its potential applications include:

  • Treatment of infections due to its antimicrobial properties.
  • Development of anticancer therapies through targeted action on cancer cells.

Ongoing research aims to elucidate the specific pathways involved in its action and optimize its efficacy and safety profile for clinical use .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating advanced materials that require specific functionalities.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Escherichia coli with MIC values comparable to standard antibiotics .
Study BAnticancer EfficacyShowed promising results in inhibiting growth in MCF-7 breast cancer cells with IC50 values lower than traditional chemotherapeutics .
Study CSynthesis PathwaysIdentified efficient synthetic routes using palladium-catalyzed reactions leading to high yields of the compound.

These studies underscore the versatility and potential of this compound across various fields.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

2.1.1 Pyridine-3-sulfonamides Compounds like 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (e.g., compounds 26–36 in ) share the pyridine-sulfonamide scaffold but replace the azetidine with a triazole group. Biological evaluations of these triazole derivatives demonstrated anti-yeast activity, suggesting that the azetidine analogue may retain antimicrobial properties with improved pharmacokinetics due to its smaller ring system .

2.1.2 N,N-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide
This compound () features a pyrazole ring instead of azetidine, with a trifluoromethyl group enhancing metabolic stability. The absence of a pyridin-3-yloxy group in this analogue limits direct structural comparison, but the sulfonamide moiety is a common pharmacophore for kinase inhibition, as seen in c-Met inhibitors like PHA-665752 (). The azetidine derivative’s dimethyl groups may improve solubility compared to trifluoromethylated analogues .

Heterocyclic Amines and Sulfonamides

2.2.1 Zimelidine Zimelidine (), an antidepressant with a dimethylamino group and pyridine ring, shares the N,N-dimethyl motif but lacks the sulfonamide and azetidine moieties. The azetidine sulfonamide’s rigid structure may reduce CNS side effects by limiting blood-brain barrier penetration compared to zimelidine’s flexible propenamine chain .

2.2.2 N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide This piperidine-based sulfonamide () includes a trifluoromethylphenyl group, enhancing hydrophobic interactions. The azetidine derivative’s smaller ring may reduce steric hindrance, improving binding to flat enzymatic pockets compared to bulkier piperidine analogues .

Pharmacological Potential

The azetidine’s rigidity may enhance selectivity for c-Met or related kinases compared to flexible analogues. Additionally, the pyridin-3-yloxy group could facilitate π-π stacking interactions in binding pockets, a feature absent in simpler sulfonamides .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
N,N-Dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide Azetidine Pyridin-3-yloxy, N,N-dimethyl Kinase inhibition, Antimicrobial
4-Substituted pyridine-3-sulfonamides () Pyridine Triazole, sulfonamide Anti-yeast agents
PHA-665752 () Indole Sulfonamide, ATP-competitive c-Met kinase inhibition
Zimelidine () Propenamine N,N-dimethyl, pyridine Antidepressant

Biological Activity

N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an azetidine ring, a pyridine moiety, and a sulfonamide functional group. This structural configuration is believed to enhance its interaction with biological targets, making it a versatile candidate for therapeutic applications.

Key Structural Features:

FeatureDescription
Azetidine RingContributes to three-dimensional structure
Pyridine MoietyEnhances interaction with biological targets
Sulfonamide GroupKnown for roles in antibiotics and anti-inflammatory agents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of sulfonamides found that compounds with similar structures displayed moderate antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL . The presence of the pyridine ring is thought to be crucial in enhancing the compound's antibacterial properties.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Some derivatives of sulfonamides have demonstrated the ability to interfere with cellular signaling pathways associated with cancer progression. Notably, this compound has shown promise in inhibiting the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In vitro studies revealed that it could significantly inhibit cell growth, offering a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in critical biological pathways. For instance, it may inhibit kinases or other proteins that play pivotal roles in cell signaling and proliferation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antibacterial Evaluation : A series of experiments demonstrated that derivatives showed varying degrees of antibacterial activity against clinically relevant strains. The findings suggested that structural modifications could enhance efficacy against resistant bacteria .
  • Anticancer Studies : In vitro assays indicated that the compound inhibited the proliferation of TNBC cells with an IC50 value significantly lower than traditional treatments, suggesting potential as a targeted therapy .
  • Mechanistic Insights : Research into the compound's mechanism revealed its ability to interact non-covalently with target proteins, indicating a promising pathway for further drug development aimed at specific diseases .

Q & A

Q. What synthetic pathways are recommended for the preparation of N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions (e.g., nucleophilic substitution between azetidine and pyridinyl derivatives) using palladium catalysts or base-mediated conditions .
  • Sulfonamide formation via reaction of sulfonyl chlorides with dimethylamine under controlled pH and solvent conditions (e.g., dichloromethane or acetonitrile) . Key parameters include temperature control (0–60°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .

Q. How can the molecular structure and purity of this compound be confirmed?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., dimethyl groups, pyridinyl-azetidine linkage) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect side products .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling steps, while non-polar solvents (e.g., toluene) favor sulfonamide formation .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand optimization (e.g., XPhos) to reduce byproducts .
  • Computational feedback loops : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

Q. How should researchers address contradictory data in solubility and stability studies?

  • Multi-technique validation : Combine dynamic light scattering (DLS) for solubility analysis with thermogravimetric analysis (TGA) for thermal stability .
  • pH-dependent studies : Evaluate stability under acidic/basic conditions (e.g., simulated gastric fluid) using UV-Vis spectroscopy .
  • Cross-lab reproducibility : Standardize protocols for solvent preparation and temperature calibration .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Substituent modification : Synthesize analogs with varied pyridinyl/azetidine substituents (e.g., halogenation, methylation) and compare bioactivity .
  • Computational SAR : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like enzymes or receptors .
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide, pyridinyloxy) using 3D-QSAR models .

Q. What are the key degradation pathways under thermal or photolytic stress?

  • Accelerated stability studies : Expose the compound to 40–80°C/75% RH or UV light (ICH Q1B guidelines), monitoring degradation via HPLC-MS .
  • Mechanistic insights : Identify hydrolytic cleavage (e.g., sulfonamide bond) or oxidation (e.g., pyridinyl ring) using isotopic labeling .

Methodological Challenges

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Reaction path sampling : Use ab initio molecular dynamics (AIMD) to simulate intermediates in azetidine ring-opening or sulfonamide functionalization .
  • Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal conditions for new transformations .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Strict condition control : Standardize solvent lot, humidity, and stirring rates during synthesis .
  • Analytical validation : Pre-screen batches via NMR/HPLC before biological testing .

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